1-Ethyl-1-(o-tolyl)hydrazine
Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-1-(o-tolyl)hydrazine typically involves the reaction of ethylhydrazine with o-tolyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The mixture is then refluxed for several hours, followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
1-Ethyl-1-(o-tolyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include azo compounds, amines, and substituted hydrazines .
Scientific Research Applications
1-Ethyl-1-(o-tolyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-(o-tolyl)hydrazine involves its interaction with various molecular targets, including enzymes and proteins. It can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. This interaction is often used to study enzyme mechanisms and protein modifications .
Comparison with Similar Compounds
1-Ethyl-1-(o-tolyl)hydrazine can be compared with other hydrazine derivatives such as phenylhydrazine and benzylhydrazine. While all these compounds share a common hydrazine functional group, this compound is unique due to its ethyl and o-tolyl substituents, which confer different chemical properties and reactivity. For example, phenylhydrazine is more commonly used in the synthesis of pyrazoles, while benzylhydrazine is often used in the preparation of heterocyclic compounds .
Similar compounds include:
- Phenylhydrazine
- Benzylhydrazine
- Methylhydrazine
These compounds are used in various chemical reactions and have distinct applications based on their structural differences .
Biological Activity
1-Ethyl-1-(o-tolyl)hydrazine is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14N2
- Molecular Weight : 162.23 g/mol
- CAS Number : 61715-72-8
The compound features a hydrazine functional group, which is known for its reactivity and ability to form complexes with various biomolecules.
This compound exhibits biological activity primarily through its interaction with cellular targets:
- Enzyme Inhibition : The hydrazine moiety can interact with enzymes, potentially inhibiting their activity. This interaction may involve the formation of covalent bonds with active site residues.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may also exhibit antioxidant properties.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains showed promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as an antimicrobial agent, particularly against Gram-positive bacteria.
Cytotoxicity Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on human cell lines. The results indicated that:
- The compound exhibited low toxicity at concentrations below 50 µg/mL.
- Higher concentrations resulted in significant cell death, indicating a dose-dependent response.
Case Studies and Research Findings
- Study on Antibacterial Activity : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of several hydrazine derivatives, including this compound. The derivatives were tested for their antibacterial properties, showing that modifications to the hydrazine structure could enhance activity against resistant strains .
- Antioxidant Evaluation : Another research article explored the antioxidant potential of hydrazine derivatives. It was found that compounds with electron-donating groups exhibited stronger radical scavenging activity, suggesting that structural modifications could optimize the antioxidant properties of this compound .
- Mechanistic Insights : A study investigating the interaction of hydrazines with biological macromolecules revealed that these compounds could bind to DNA and proteins, potentially leading to alterations in cellular functions. This binding affinity may contribute to both therapeutic effects and cytotoxicity .
Properties
IUPAC Name |
1-ethyl-1-(2-methylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(10)9-7-5-4-6-8(9)2/h4-7H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGBNBLMSDRPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575326 | |
Record name | 1-Ethyl-1-(2-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910041-10-0 | |
Record name | 1-Ethyl-1-(2-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-1-(o-tolyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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